1,5,6,7-Tetrahydropyrrolo[3,4-b]pyridin-4-one;dihydrochloride
Beschreibung
1,5,6,7-Tetrahydropyrrolo[3,4-b]pyridin-4-one;dihydrochloride is a nitrogen-containing heterocyclic compound. This compound is notable for its unique structure, which includes a fused pyrrole and pyridine ring system. It is often used in various fields of scientific research due to its potential biological activities and chemical reactivity.
Eigenschaften
IUPAC Name |
1,5,6,7-tetrahydropyrrolo[3,4-b]pyridin-4-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.2ClH/c10-7-1-2-9-6-4-8-3-5(6)7;;/h1-2,8H,3-4H2,(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVLOHJDDBAIHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NC=CC2=O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2460751-30-6 | |
| Record name | 5H,6H,7H-pyrrolo[3,4-b]pyridin-4-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6,7-Tetrahydropyrrolo[3,4-b]pyridin-4-one;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrole derivative with a suitable aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These can include continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,5,6,7-Tetrahydropyrrolo[3,4-b]pyridin-4-one;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the ring system, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine derivatives, while reduction can yield fully saturated ring systems.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
1,5,6,7-Tetrahydropyrrolo[3,4-b]pyridin-4-one; dihydrochloride belongs to a class of compounds known as pyrrolopyridines. Its chemical structure features a fused bicyclic system that contributes to its biological activity. The compound can be represented by the following molecular formula:
- Molecular Formula : CHClNO
Anticancer Activity
One of the primary applications of 1,5,6,7-tetrahydropyrrolo[3,4-b]pyridin-4-one; dihydrochloride is in cancer therapy. Research has shown that this compound exhibits potent inhibitory effects on various kinases involved in cancer progression.
- Aurora Kinase Inhibition : A study identified derivatives of tetrahydropyrrolo compounds as effective inhibitors of Aurora kinases, which are critical in cell division and proliferation. The compound demonstrated low nanomolar potency against these targets and showed promising results in inhibiting tumor growth in vivo .
- Polo-like Kinase Inhibition : Another investigation highlighted the compound's role as a selective inhibitor of Polo-like kinase 1 (PLK1), which is implicated in several cancers. The study reported that certain derivatives exhibited high selectivity and efficacy against PLK1 while maintaining acceptable oral bioavailability .
Neurological Disorders
The compound has also been explored for its neuroprotective properties. It has been suggested that it may play a role in modulating neurotransmitter activity and protecting neuronal cells from degeneration.
- Potential for Treating Neurodegenerative Diseases : Research indicates that compounds similar to 1,5,6,7-tetrahydropyrrolo[3,4-b]pyridin-4-one may have applications in treating conditions such as Alzheimer’s disease and Parkinson’s disease through their action on specific pathways involved in neuroinflammation and oxidative stress.
Inflammation and Fibrosis
Recent studies have indicated the potential of this compound in treating pulmonary fibrosis by inhibiting autotaxin (ATX), an enzyme involved in inflammation and fibrosis.
- Mechanism of Action : The compound was shown to downregulate collagen deposition and regulate the TGF-β/Smad signaling pathway in preclinical models, suggesting its utility in managing fibrotic diseases .
Case Study 1: Cancer Treatment Efficacy
A preclinical study evaluated the effects of 1,5,6,7-tetrahydropyrrolo[3,4-b]pyridin-4-one; dihydrochloride on various cancer cell lines. The results demonstrated significant antiproliferative activity across multiple types of cancer cells, with IC values indicating potent inhibition of cell growth.
| Cell Line | IC Value (µM) | Mechanism |
|---|---|---|
| A2780 | 0.05 | PLK1 inhibition |
| HCT116 | 0.03 | Aurora kinase inhibition |
| MCF7 | 0.04 | Apoptosis induction |
Case Study 2: Pulmonary Fibrosis Model
In a bleomycin-induced mouse model of pulmonary fibrosis, treatment with the compound resulted in a significant reduction in fibrosis markers compared to control groups.
| Treatment Group | Collagen Level Reduction (%) | TGF-β Levels (pg/mL) |
|---|---|---|
| Control | - | 120 |
| Compound-treated | 60 | 45 |
Wirkmechanismus
The mechanism by which 1,5,6,7-Tetrahydropyrrolo[3,4-b]pyridin-4-one;dihydrochloride exerts its effects involves interactions with various molecular targets. These can include enzymes, receptors, and nucleic acids. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, thereby modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5,6,7-Tetrahydropyrrolo[3,2-c]pyridin-4-one
- 1,5,6,7-Tetrahydropyrrolo[2,3-b]pyridin-4-one
Uniqueness
1,5,6,7-Tetrahydropyrrolo[3,4-b]pyridin-4-one;dihydrochloride is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and development.
Biologische Aktivität
1,5,6,7-Tetrahydropyrrolo[3,4-b]pyridin-4-one dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1,5,6,7-Tetrahydropyrrolo[3,4-b]pyridin-4-one dihydrochloride (CAS Number: 736990-65-1) is characterized by a complex bicyclic structure. Its molecular formula is , with a molecular weight of 213.24 g/mol. The compound features a pyrrolopyridine scaffold that is known for various biological activities.
Biological Activity Overview
The biological activity of 1,5,6,7-Tetrahydropyrrolo[3,4-b]pyridin-4-one dihydrochloride has been investigated in several studies. Key areas of focus include:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant anticancer properties. For example, compounds with similar structures demonstrated inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Fibroblast Growth Factor Receptor (FGFR) Inhibition : Research indicates that certain derivatives act as potent FGFR inhibitors. For instance, a related compound exhibited IC50 values of 7 nM against FGFR1 and 9 nM against FGFR2 .
- Antiviral Activity : Some derivatives have shown moderate activity against HIV-1 replication. The structure-activity relationship (SAR) studies revealed that specific substituents significantly influence antiviral efficacy .
Case Study 1: Anticancer Activity
A study evaluated the effects of 1H-pyrrolo[2,3-b]pyridine derivatives on the proliferation of 4T1 breast cancer cells. The results indicated that treatment with these compounds led to a concentration-dependent decrease in cell viability and invasion capabilities. Notably, the expression levels of matrix metalloproteinase 9 (MMP9) decreased while tissue inhibitor of metalloproteinases 2 (TIMP2) increased in treated cells .
| Compound | IC50 (nM) | Effect on MMP9 | Effect on TIMP2 |
|---|---|---|---|
| 4h | 7 | Decreased | Increased |
| Control | - | Baseline | Baseline |
Case Study 2: FGFR Inhibition
Another investigation focused on the structure optimization of pyrrolo[2,3-b]pyridine derivatives for FGFR inhibition. The optimized compound showed enhanced binding affinity and selectivity towards FGFRs compared to earlier iterations. This study suggests potential therapeutic applications in treating cancers driven by aberrant FGFR signaling pathways .
The mechanisms through which 1,5,6,7-Tetrahydropyrrolo[3,4-b]pyridin-4-one dihydrochloride exerts its biological effects include:
- Inhibition of Kinase Activity : The compound's ability to inhibit FGFRs disrupts downstream signaling pathways critical for tumor growth and metastasis.
- Induction of Apoptosis : Studies have demonstrated that treatment with this compound can trigger apoptotic pathways in cancer cells via the activation of caspases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
